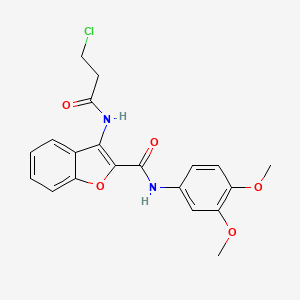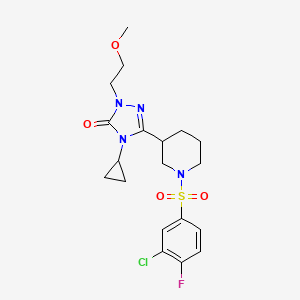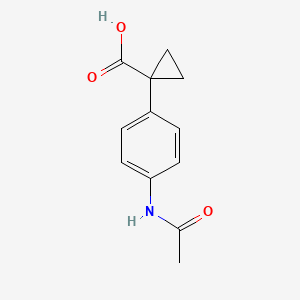
1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropane-based carboxylic acids and their derivatives often involves diastereoselective cyclopropanation reactions. Techniques include nucleophilic substitution reactions, ester hydrolysis, and the use of diazo compounds for the introduction of the cyclopropane ring adjacent to carboxylic acid functionalities. These methods are crucial for constructing the cyclopropane core while introducing various functional groups at strategic positions for further chemical manipulation (Kazuta et al., 2002), (Mangelinckx et al., 2019).
Molecular Structure Analysis
The molecular structure of cyclopropane-based compounds is characterized by the three-membered cyclopropane ring, which imposes significant angular strain due to its bond angles deviating from the tetrahedral geometry. X-ray crystallography has been extensively used to determine the structure and conformation of these molecules, revealing how substituents on the cyclopropane ring affect the overall molecular geometry and the orientation of functional groups (Korp et al., 1983).
Chemical Reactions and Properties
Cyclopropane carboxylic acids engage in a variety of chemical reactions, reflecting their rich chemistry. They can undergo nucleophilic substitution reactions, cycloadditions, and electrophilic additions due to the strained nature of the cyclopropane ring and the reactivity of the carboxylic acid functionality. These reactions are pivotal for the synthesis of more complex molecules and for modifying the compound to enhance its biological activity or physical properties (Yuji Kazuta et al., 2002).
Physical Properties Analysis
The physical properties of "1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid" and similar compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of the cyclopropane ring and carboxylic acid group affects these properties by altering the compound's polarity, hydrogen bonding capacity, and molecular packing in the solid state. These factors are essential for determining the compound's behavior in different environments and its suitability for various applications (S. Abele et al., 1999).
Chemical Properties Analysis
The chemical properties, such as acidity, reactivity towards nucleophiles and electrophiles, and stability, are defined by the functional groups present in "1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid." The cyclopropane ring's strain and the carboxylic acid's ability to donate protons make these compounds react under specific conditions, which can be leveraged in synthetic chemistry to achieve selective transformations (Z. Szakonyi et al., 2002).
Wissenschaftliche Forschungsanwendungen
Cyclopropane Derivatives in Synthesis and Reactivity
Cyclopropane rings are prevalent in natural and biologically active compounds. Their high ring strain facilitates unique reactions, making them subjects of considerable study. [2+1]-Type cyclopropanation reactions are especially notable, encompassing methods like Michael-induced ring closure and the Simmons–Smith reaction. These strategies are pivotal for the asymmetric synthesis of cyclopropanes, highlighting their significance in synthetic chemistry (Kamimura, 2014).
Carboxylic Acids: Extraction and Environmental Aspects
Carboxylic acids are extracted from aqueous solutions using organic compounds and supercritical fluids. Supercritical CO2, due to its environmentally benign characteristics, is recommended for the reactive extraction of carboxylic acids. This process showcases a method with higher yield, simplicity, and competitiveness than other separation methods (Djas & Henczka, 2018).
Environmental and Analytical Chemistry Perspectives
The presence of acetaminophen (a related compound, not directly 1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid) in water environments and its transformation into various intermediates underlines the importance of understanding and managing pharmaceutical compounds in natural water systems. Advanced oxidation processes (AOPs) are highlighted for their ability to degrade acetaminophen into less harmful substances, indicating the relevance of such methods for environmental protection (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
1-(4-acetamidophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-10-4-2-9(3-5-10)12(6-7-12)11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEJXZQHZWDUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2483650.png)
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2483652.png)
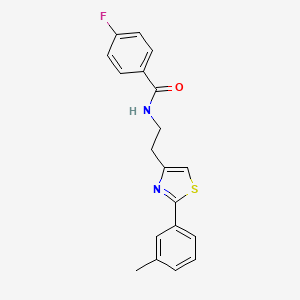
![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride](/img/no-structure.png)
![4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2483661.png)

![1-[4-[4-(Hydroxymethyl)phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2483664.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483667.png)
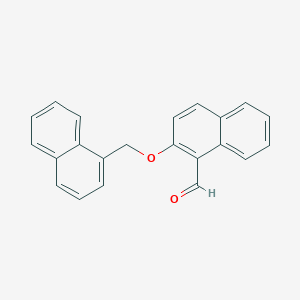
![2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483670.png)
